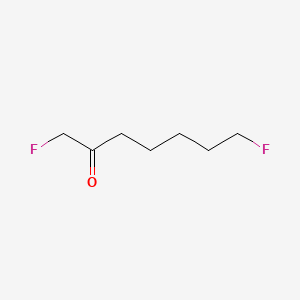

2-Heptanone, 1,7-difluoro-

Description

BenchChem offers high-quality 2-Heptanone, 1,7-difluoro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Heptanone, 1,7-difluoro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

333-06-2 |

|---|---|

Molecular Formula |

C7H12F2O |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

1,7-difluoroheptan-2-one |

InChI |

InChI=1S/C7H12F2O/c8-5-3-1-2-4-7(10)6-9/h1-6H2 |

InChI Key |

ONBDJQNIAOQQGT-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC(=O)CF)CCF |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 1,7-Difluoro-2-Heptanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthesis and comprehensive characterization of the novel compound 1,7-difluoro-2-heptanone. Due to the absence of existing literature on this specific molecule, this document provides a detailed, plausible synthetic pathway based on established organic chemistry principles. Furthermore, it presents predicted analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to aid in the identification and characterization of the target compound. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of fluorinated ketones.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. Specifically, fluorinated ketones are valuable intermediates and target molecules in drug discovery. This document details a proposed methodology for the synthesis of 1,7-difluoro-2-heptanone, a novel difluorinated heptanone, and provides a thorough outline of its expected analytical characterization.

Proposed Synthetic Pathway

A multi-step synthesis is proposed, commencing from the commercially available starting material, 1,7-heptanediol. The pathway involves selective protection, oxidation, and sequential fluorination steps.

Diagram of Proposed Synthetic Workflow

Caption: Proposed synthetic route for 1,7-difluoro-2-heptanone.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for each step of the proposed synthesis.

Step 1: Monoprotection of 1,7-Heptanediol

-

Reaction: 1,7-Heptanediol to 7-(tert-Butyldimethylsilyloxy)heptan-1-ol

-

Procedure: To a solution of 1,7-heptanediol (1.0 eq) in dichloromethane (DCM, 0.5 M), imidazole (1.1 eq) is added. The mixture is stirred at room temperature until all solids dissolve. tert-Butyldimethylsilyl chloride (TBDMSCl, 1.05 eq) is then added portion-wise, and the reaction is stirred at room temperature for 12-16 hours. The reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Step 2: Oxidation of the Primary Alcohol

-

Reaction: 7-(tert-Butyldimethylsilyloxy)heptan-1-ol to 7-(tert-Butyldimethylsilyloxy)heptan-2-one

-

Procedure: To a solution of 7-(tert-butyldimethylsilyloxy)heptan-1-ol (1.0 eq) in DCM (0.2 M), Pyridinium chlorochromate (PCC, 1.5 eq) is added.[1] The reaction mixture is stirred at room temperature for 2-4 hours.[1] The progress of the reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography. Alternatively, Dess-Martin periodinane can be used as a milder oxidizing agent.[2][3]

Step 3: α-Fluorination of the Ketone

-

Reaction: 7-(tert-Butyldimethylsilyloxy)heptan-2-one to 1-Fluoro-7-(tert-Butyldimethylsilyloxy)heptan-2-one

-

Procedure: The protected keto-alcohol (1.0 eq) is dissolved in acetonitrile (0.3 M). Selectfluor® (1.2 eq) is added, and the reaction mixture is heated to reflux for 6-12 hours. The reaction is monitored by TLC and/or ¹⁹F NMR. After completion, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 4: Deprotection of the Silyl Ether

-

Reaction: 1-Fluoro-7-(tert-Butyldimethylsilyloxy)heptan-2-one to 1-Fluoro-7-hydroxyheptan-2-one

-

Procedure: The fluorinated, protected alcohol (1.0 eq) is dissolved in tetrahydrofuran (THF, 0.2 M). Tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF) is added dropwise at 0 °C. The reaction is stirred at room temperature for 1-2 hours and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.

Step 5: Fluorination of the Primary Alcohol

-

Reaction: 1-Fluoro-7-hydroxyheptan-2-one to 1,7-Difluoro-2-heptanone

-

Procedure: The fluoro-alcohol (1.0 eq) is dissolved in anhydrous DCM (0.2 M) and cooled to -78 °C. Diethylaminosulfur trifluoride (DAST, 1.2 eq) or Deoxo-Fluor® is added dropwise. The reaction is allowed to slowly warm to room temperature and stirred for 4-8 hours. The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 1,7-difluoro-2-heptanone, is purified by column chromatography.

Predicted Characterization Data

The following tables summarize the predicted physicochemical and spectroscopic data for 1,7-difluoro-2-heptanone.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₁₂F₂O |

| Molecular Weight | 150.17 g/mol [4] |

| Appearance | Colorless liquid |

| Boiling Point | ~160-170 °C (estimated) |

| Density | ~1.05 g/mL (estimated) |

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 4.85 | dt, J = 47.5, 4.0 Hz | 2H | H-1 |

| 4.45 | dt, J = 47.0, 6.0 Hz | 2H | H-7 |

| 2.70 | t, J = 7.5 Hz | 2H | H-3 |

| 1.80 - 1.70 | m | 2H | H-6 |

| 1.65 - 1.55 | m | 2H | H-4 |

| 1.50 - 1.40 | m | 2H | H-5 |

Note: d - doublet, t - triplet, m - multiplet, J - coupling constant in Hz.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 205.5 (t, J ≈ 18 Hz) | C-2 |

| 83.0 (t, J = 170 Hz) | C-7 |

| 82.5 (t, J = 180 Hz) | C-1 |

| 38.0 | C-3 |

| 30.0 (t, J = 20 Hz) | C-6 |

| 24.0 | C-4 |

| 21.0 (t, J = 5 Hz) | C-5 |

Note: t - triplet due to C-F coupling.

Table 4: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -230 | t, J = 47.5 Hz | F on C-1 |

| -218 | t, J = 47.0 Hz | F on C-7 |

Note: Chemical shifts are referenced to CFCl₃.

Table 5: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2940-2860 | Medium | C-H stretch |

| 1735 | Strong | C=O stretch (ketone)[5] |

| 1100-1000 | Strong | C-F stretch |

Table 6: Predicted Mass Spectrometry (MS) Data (EI)

| m/z | Predicted Fragment |

| 150 | [M]⁺ |

| 131 | [M - F]⁺ |

| 117 | [M - CH₂F]⁺ |

| 99 | [M - CH₂F - H₂O]⁺ (from rearrangement) |

| 85 | [CH₂(CH₂)₃CH₂F]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [CH₃CO]⁺ |

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of 1,7-difluoro-2-heptanone. The proposed synthetic route utilizes well-established reactions, offering a high probability of success. The predicted analytical data serves as a crucial reference for the confirmation of the target molecule's identity and purity. This document is intended to be a valuable resource for researchers embarking on the synthesis of novel fluorinated compounds for potential applications in drug discovery and development. Further experimental validation is required to confirm the proposed methodologies and predicted data.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Alcohol oxidation - Wikipedia [en.wikipedia.org]

- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 4. Rapid and scalable synthesis of fluoroketones via cerium-mediated C–C bond cleavage - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. personal.utdallas.edu [personal.utdallas.edu]

An In-depth Technical Guide on the Physicochemical Properties of 1,7-difluoro-2-heptanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of the fluorinated ketone, 1,7-difluoro-2-heptanone. Due to a lack of available experimental data, this document primarily presents computed properties sourced from comprehensive chemical databases. Additionally, it outlines standardized experimental protocols, based on OECD guidelines, that can be employed to determine the key physicochemical characteristics of this compound. This guide serves as a foundational resource for researchers and professionals engaged in work that involves 1,7-difluoro-2-heptanone, providing both available data and the methodologies for its empirical validation.

Introduction

1,7-difluoro-2-heptanone is a halogenated organic compound with the molecular formula C7H12F2O. As a fluorinated ketone, its properties are of interest in various fields, including medicinal chemistry and materials science, due to the unique effects of fluorine substitution on molecular conformation, lipophilicity, and metabolic stability. This document collates the available computational data on its physicochemical properties and provides standardized methodologies for their experimental determination.

Physicochemical Properties

Currently, there is a notable absence of experimentally determined physicochemical data for 1,7-difluoro-2-heptanone in publicly accessible literature and databases. The following table summarizes the computed properties available for this compound, which can serve as estimations pending experimental verification.[1][2]

Table 1: Computed Physicochemical Properties of 1,7-difluoro-2-heptanone

| Property | Value | Source |

| Molecular Formula | C7H12F2O | PubChem[1][2] |

| Molecular Weight | 150.17 g/mol | PubChem[1][2] |

| Monoisotopic Mass | 150.08562133 Da | PubChem[1][2] |

| IUPAC Name | 1,7-difluoroheptan-2-one | PubChem[1][2] |

| CAS Number | 333-06-2 | PubChem[1][2] |

| XLogP3-AA (Lipophilicity) | 1.7 | PubChem[1][2] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1][2] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Experimental Protocols for Physicochemical Characterization

To address the gap in experimental data, the following section details standardized protocols for determining the key physicochemical properties of chemical substances, based on the internationally recognized OECD Guidelines for the Testing of Chemicals. These methods are broadly applicable to organic compounds like 1,7-difluoro-2-heptanone.

Determination of Melting Point/Melting Range (OECD Guideline 102)

The melting point is a fundamental property that provides an indication of the purity of a substance. Several methods are recommended for its determination:

-

Capillary Method: A small, powdered sample of the substance is packed into a capillary tube and heated in a controlled manner in a liquid bath or a metal block. The temperatures at which melting begins and is complete are recorded as the melting range.

-

Hot Stage Microscopy: A small quantity of the substance is placed on a microscope slide on a heated stage. The melting process is observed through the microscope, and the temperature of phase transition is recorded.

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These thermal analysis techniques measure the heat flow to or from a sample as a function of temperature. An endothermic peak indicates the melting point of the substance.[3]

Determination of Boiling Point (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Ebulliometer Method: This method involves measuring the boiling temperature of the liquid in an ebulliometer, which is a device designed for precise boiling point determination.

-

Dynamic Method: The liquid is heated, and the vapor pressure is measured at various temperatures. The boiling point at a given pressure is the temperature at which the vapor pressure equals that pressure.

-

Distillation Method: The substance is distilled, and the temperature of the vapor is measured. For pure substances, the boiling point remains constant during distillation.

-

Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA): These methods can also be used to determine the boiling point by detecting the endothermic event corresponding to vaporization.

Determination of Density (OECD Guideline 109)

Density is the mass of a substance per unit volume. For a liquid such as 1,7-difluoro-2-heptanone is expected to be, the following methods are applicable:

-

Pycnometer Method: A pycnometer, a flask of a known volume, is weighed empty, then filled with the substance and weighed again. The density is calculated from the mass of the substance and the known volume of the pycnometer.

-

Oscillating Densimeter: This method uses a U-shaped tube that is electronically excited to oscillate at its characteristic frequency. The frequency changes when the tube is filled with the sample, and this change is proportional to the density of the sample.[4][5]

-

Hydrometer: A hydrometer is a calibrated float that is placed in the liquid. The density is read directly from the scale at the point where the liquid surface meets the stem of the hydrometer.[4][5]

Determination of Water Solubility (OECD Guideline 105)

Water solubility is a critical parameter, particularly in the context of drug development and environmental fate.

-

Flask Method: A surplus of the substance is agitated in water at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method (e.g., chromatography, spectroscopy).

-

Column Elution Method: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a low, constant flow rate. The concentration of the substance in the eluate is monitored until it becomes constant, which represents the water solubility.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical compound like 1,7-difluoro-2-heptanone, from initial assessment to the determination of key properties.

References

Spectroscopic Analysis of 1,7-difluoroheptan-2-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 1,7-difluoroheptan-2-one. Due to the limited availability of experimental data for this specific compound, this document combines theoretical predictions based on its chemical structure with general experimental protocols applicable to the spectroscopic analysis of fluorinated ketones. This guide is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Chemical Structure and Properties

1,7-difluoroheptan-2-one is a halogenated ketone with the chemical formula C₇H₁₂F₂O. Its structure consists of a seven-carbon chain with a carbonyl group at the second position and fluorine atoms at the first and seventh positions.

Computed Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂F₂O | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| Monoisotopic Mass | 150.08562133 Da | [1] |

Mass Spectrometry (MS)

Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 151.09290 | 130.1 |

| [M+Na]⁺ | 173.07484 | 137.0 |

| [M-H]⁻ | 149.07834 | 127.5 |

| [M+NH₄]⁺ | 168.11944 | 151.4 |

| [M+K]⁺ | 189.04878 | 136.1 |

| [M+H-H₂O]⁺ | 133.08288 | 123.7 |

| [M+HCOO]⁻ | 195.08382 | 150.9 |

| [M+CH₃COO]⁻ | 209.09947 | 177.7 |

Data sourced from PubChemLite.[2]

Experimental Protocol for Mass Spectrometry

A general protocol for analyzing a liquid sample like 1,7-difluoroheptan-2-one using Electrospray Ionization Mass Spectrometry (ESI-MS) is as follows:

-

Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an ESI source.

-

Analysis: Infuse the sample solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer.

-

Data Acquisition: Acquire mass spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR chemical shifts for 1,7-difluoroheptan-2-one.

Predicted ¹H NMR Data

| Position | Chemical Shift (ppm) | Multiplicity | Integration |

| H1 | 4.6 - 4.8 | Triplet of triplets (tt) | 2H |

| H3 | 2.6 - 2.8 | Triplet (t) | 2H |

| H4 | 1.6 - 1.8 | Quintet (quin) | 2H |

| H5 | 1.4 - 1.6 | Quintet (quin) | 2H |

| H6 | 1.7 - 1.9 | Quintet (quin) | 2H |

| H7 | 4.4 - 4.6 | Triplet of triplets (tt) | 2H |

Predicted ¹³C NMR Data

| Position | Chemical Shift (ppm) |

| C1 | ~83 (d, ¹JCF ≈ 170 Hz) |

| C2 | ~208 |

| C3 | ~38 |

| C4 | ~22 |

| C5 | ~28 (d, ⁴JCF ≈ 4 Hz) |

| C6 | ~29 (d, ³JCF ≈ 20 Hz) |

| C7 | ~84 (d, ¹JCF ≈ 165 Hz) |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and potentially ¹⁹F NMR spectra. Standard experiments include 1D proton and carbon, as well as 2D correlation experiments like COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C).

-

Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze chemical shifts, coupling constants, and correlations to assign signals to specific atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for 1,7-difluoroheptan-2-one are listed below.

Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1715 - 1730 | Strong |

| C-H (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C-F | 1000 - 1400 | Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound such as 1,7-difluoroheptan-2-one.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic data for 1,7-difluoroheptan-2-one and the general methodologies for their acquisition and interpretation. For definitive characterization, experimental validation of the predicted data is essential.

References

In-Depth Technical Guide: 1,7-Difluoroheptan-2-one (CAS 333-06-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Difluoroheptan-2-one, identified by CAS number 333-06-2, is a fluorinated aliphatic ketone. The strategic placement of fluorine atoms in organic molecules can significantly alter their physical, chemical, and biological properties. Fluorination can modulate lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated compounds like 1,7-difluoroheptan-2-one of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the available data on 1,7-difluoroheptan-2-one, focusing on its properties and potential hazards to ensure its safe handling and inform its potential applications.

Chemical and Physical Properties

Currently, experimentally determined physical property data for 1,7-difluoroheptan-2-one is limited in publicly accessible literature. The Beilstein Handbook, under registry number BRN 1751959, may contain further information.[1] The following tables summarize the computed physicochemical properties available from the PubChem database.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 333-06-2 |

| IUPAC Name | 1,7-difluoroheptan-2-one |

| Molecular Formula | C7H12F2O |

| Molecular Weight | 150.17 g/mol |

| Canonical SMILES | C(CCC(=O)CF)CCF |

| InChI Key | ONBDJQNIAOQQGT-UHFFFAOYSA-N |

Table 2: Computed Physical Properties

| Property | Value | Source |

| Molecular Weight | 150.17 g/mol | PubChem[1] |

| XLogP3-AA | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 150.08562133 Da | PubChem[1] |

| Monoisotopic Mass | 150.08562133 Da | PubChem[1] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem[1] |

| Complexity | 93.6 | PubChem[1] |

Experimental Protocols

Proposed Synthesis Workflow

A potential synthetic route to 1,7-difluoroheptan-2-one could involve the fluorination of a suitable precursor, such as a corresponding hydroxy or bromo derivative. The synthesis of the related 1,7-dibromoheptane is achieved from 1,7-heptanediol and hydrobromic acid.[2] A similar strategy could be envisioned for the introduction of fluorine. The following diagram illustrates a generalized workflow for a potential synthesis and purification process.

Caption: Generalized workflow for the synthesis, purification, and analysis of 1,7-difluoroheptan-2-one.

Spectroscopic Analysis

While specific spectra for 1,7-difluoroheptan-2-one are not available, the expected spectroscopic features can be predicted:

-

¹H NMR: Signals corresponding to the different methylene groups in the heptane chain would be expected, with splitting patterns influenced by adjacent protons and fluorine atoms.

-

¹³C NMR: Resonances for the carbonyl carbon and the various methylene carbons, with carbon-fluorine coupling constants being a key feature.

-

¹⁹F NMR: A characteristic signal for the fluorine atoms, with its chemical shift and splitting providing information about their chemical environment.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration in a ketone (typically around 1715 cm⁻¹), and C-F stretching vibrations.

-

Mass Spectrometry: The molecular ion peak at m/z 150.17, along with fragmentation patterns characteristic of an aliphatic ketone.

Hazards and Safety

There is no specific toxicological or hazard information available for 1,7-difluoroheptan-2-one. Therefore, a precautionary approach based on the properties of structurally similar compounds and general chemical safety principles is essential.

GHS Classification (Predicted)

A formal GHS classification is not available. Based on the general properties of ketones and fluorinated hydrocarbons, the following hazards should be considered as potential, pending experimental data.

Table 3: Predicted GHS Hazard Classifications

| Hazard Class | Category | Rationale |

| Flammable Liquids | Category 3 or 4 | Aliphatic ketones are often flammable. |

| Acute Toxicity (Oral, Dermal, Inhalation) | No Data | Toxicity is unknown. |

| Skin Corrosion/Irritation | Category 2 | Many organic solvents can cause skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | Likely to be an eye irritant. |

| Specific Target Organ Toxicity (Single Exposure) | No Data | Potential for respiratory tract irritation or CNS effects. |

| Hazardous to the Aquatic Environment | No Data | Environmental fate and toxicity are unknown. |

Toxicological Profile

No specific toxicological studies (e.g., LD50, skin/eye irritation) on 1,7-difluoroheptan-2-one have been identified. Fluorinated ketones can exhibit a range of toxicities, and some are known to be irritants. Given the lack of data, this compound should be handled as a potentially hazardous substance.

Reactivity and Stability

-

Stability: Likely to be stable under normal storage conditions.

-

Incompatibilities: Strong oxidizing agents, strong bases, and strong reducing agents.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, and hydrogen fluoride.

Safe Handling and Personal Protective Equipment (PPE)

Given the unknown hazards, stringent safety precautions should be followed.

-

Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles and/or a face shield.

-

Skin Protection: Chemically resistant gloves (e.g., nitrile or neoprene; consult manufacturer's compatibility charts) and a lab coat.[3][4]

-

Respiratory Protection: If there is a risk of generating aerosols or vapors that cannot be controlled by a fume hood, a respirator may be necessary.[3]

-

The following diagram outlines a logical workflow for assessing and managing the hazards of a chemical with limited data.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,7-difluoro-2-heptanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to elucidate the molecular structure and conformational landscape of 1,7-difluoro-2-heptanone. Given the limited specific experimental data available for this molecule in public literature, this document outlines a robust, standard-aligned approach combining computational modeling and spectroscopic techniques. This guide is intended to serve as a foundational resource for researchers undertaking the characterization of this and similar fluorinated ketones.

Introduction to 1,7-difluoro-2-heptanone

1,7-difluoro-2-heptanone is a halogenated ketone with the molecular formula C7H12F2O.[1] Its structure, featuring a fluorine atom on the α-carbon to the carbonyl group and another on the terminal ω-carbon, suggests a complex conformational behavior influenced by both steric and electronic effects. The presence of the α-halogen is known to affect the reactivity and conformation around the carbonyl group.[2][3] Understanding the three-dimensional structure and conformational dynamics of this molecule is crucial for predicting its physicochemical properties, metabolic fate, and potential interactions with biological targets, which is of significant interest in drug development.

Table 1: Basic Molecular Properties of 1,7-difluoro-2-heptanone

| Property | Value | Source |

| IUPAC Name | 1,7-difluoroheptan-2-one | [1] |

| CAS Number | 333-06-2 | [1][4] |

| Molecular Formula | C7H12F2O | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

Hypothetical Synthesis Pathway

While specific synthesis routes for 1,7-difluoro-2-heptanone are not extensively documented, a plausible approach would involve the fluorination of a suitable precursor. One common method for synthesizing α-haloketones is the direct halogenation of the corresponding ketone.[5] A potential synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for 1,7-difluoro-2-heptanone.

Conformational Analysis: A Combined Computational and Experimental Approach

A comprehensive understanding of the conformational preferences of 1,7-difluoro-2-heptanone requires a synergistic approach, integrating computational modeling with experimental validation.

Caption: Integrated workflow for conformational analysis.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the conformational space of molecules.[6] These methods can predict stable conformers, their relative energies, and geometric parameters. For fluorinated compounds, functionals like M05-2X or M06 with basis sets such as 6-311+G(d,p) have been shown to provide reliable results.[7]

The conformational landscape of 1,7-difluoro-2-heptanone is primarily defined by the rotation around its six single C-C bonds. Key structural considerations include:

-

α-Fluoro Ketone Moiety: The dihedral angle between the fluorine and the carbonyl group is a critical parameter. Studies on α-haloketones suggest a preference for a cisoid conformation where the halogen and carbonyl oxygen are in the same plane to minimize steric hindrance.[2][3]

-

Alkyl Chain Conformation: The long alkyl chain will likely adopt staggered conformations to minimize torsional strain. The presence of the terminal fluorine may introduce gauche interactions that influence the overall shape. The study of 1,3-difluorinated alkanes shows that the 1,3-difluoro motif strongly influences the alkane chain conformation.[7][8]

Table 2: Hypothetical Calculated Structural Parameters for the Lowest Energy Conformer of 1,7-difluoro-2-heptanone (DFT M06/6-311+G(d,p))

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C1-F | 1.39 |

| C1-C2 | 1.51 |

| C2=O | 1.21 |

| C6-C7 | 1.53 |

| C7-F | 1.40 |

| Bond Angles (degrees) | |

| F-C1-C2 | 110.5 |

| C1-C2-O | 123.0 |

| C1-C2-C3 | 117.0 |

| Dihedral Angles (degrees) | |

| F-C1-C2=O | ~0 (cisoid) |

| C2-C3-C4-C5 | ~180 (anti) |

| C4-C5-C6-C7 | ~60 (gauche) or ~180 (anti) |

Experimental validation is essential to confirm the computational predictions. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose in solution.

-

¹H NMR: Proton-proton and proton-fluorine coupling constants (J-values) are highly sensitive to the dihedral angles between the coupled nuclei and can be used to deduce the preferred conformations of the alkyl chain.

-

¹⁹F NMR: The chemical shifts of the two fluorine atoms will be distinct, and their coupling to adjacent protons will provide further structural constraints. Computational methods can be used to predict ¹⁹F NMR shifts with high accuracy.[6][9]

-

¹³C NMR: Carbon chemical shifts are also conformation-dependent, although the relationships are more complex.

-

Vibrational Spectroscopy (IR and Raman): These techniques are sensitive to the vibrational modes of the molecule. The carbonyl stretching frequency in the IR spectrum will be influenced by the electronegative fluorine atom at the α-position. Specific vibrational modes corresponding to C-F bonds can also be identified.

Table 3: Expected Experimental Data for Conformational Analysis

| Experiment | Parameter | Expected Information |

| ¹H NMR | ³J(H,H) Coupling Constants | Dihedral angles along the C-C backbone. |

| ¹H, ¹⁹F NMR | ²J(H,F), ³J(H,F) Coupling Constants | Conformation around C1-C2 and C6-C7 bonds. |

| ¹⁹F NMR | Chemical Shifts (δ) | Electronic environment of each fluorine atom. |

| IR Spectroscopy | Carbonyl Stretch (ν(C=O)) | Electronic effect of the α-fluorine on the carbonyl bond. |

| Raman Spectroscopy | C-F Stretching Modes | Confirmation of fluorination and local symmetry. |

Detailed Experimental Protocols

-

Initial Structure Generation: A 3D model of 1,7-difluoro-2-heptanone is built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all potential low-energy conformers. For a flexible molecule like this, a stochastic search (e.g., Monte Carlo) is often more efficient.[10]

-

Geometry Optimization and Frequency Calculation: Each identified conformer is subjected to full geometry optimization and frequency calculations using DFT (e.g., M06/6-311+G(d,p) level of theory). The absence of imaginary frequencies confirms a true energy minimum.

-

Energy Analysis: The relative energies (Gibbs free energies) of all stable conformers are calculated to determine their Boltzmann populations at a given temperature.

-

Spectroscopic Prediction: NMR chemical shifts and coupling constants are calculated for the lowest energy conformers using a suitable method (e.g., GIAO for chemical shifts).

-

Sample Preparation: A solution of purified 1,7-difluoro-2-heptanone is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL.

-

Data Acquisition: ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). In addition to standard 1D spectra, 2D correlation experiments (COSY, HSQC, HMBC) are performed to aid in resonance assignment.

-

Data Analysis:

-

All resonances are assigned to their respective nuclei in the molecule.

-

Proton-proton and proton-fluorine coupling constants are extracted from the high-resolution ¹H and ¹⁹F spectra.

-

The experimental coupling constants are compared with theoretical values calculated for different conformers (using the Karplus equation) to determine the conformational populations.

-

-

Sample Preparation: For IR spectroscopy, a thin film of the neat liquid is prepared between two KBr or NaCl plates. For Raman spectroscopy, the liquid sample is placed in a glass capillary tube.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over a range of 4000-400 cm⁻¹. The Raman spectrum is acquired using a Raman spectrometer with a specific laser excitation wavelength (e.g., 785 nm).

-

Data Analysis: The frequencies of the observed vibrational bands are compared with those predicted from the DFT frequency calculations for the most stable conformer(s). The carbonyl and C-F stretching regions are of particular interest.

This comprehensive approach, combining theoretical predictions with robust experimental validation, provides a clear and detailed pathway for the complete structural and conformational elucidation of 1,7-difluoro-2-heptanone, yielding critical data for its potential application in drug design and development.

References

- 1. 2-Heptanone, 1,7-difluoro- | C7H12F2O | CID 9519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 4. 2-Heptanone, 1,7-difluoro- | 333-06-2 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Conformer Generation – Computational Chemistry | ETH Zurich [riniker.ethz.ch]

An In-depth Technical Guide on the Thermal Stability and Degradation of 1,7-Difluoro-2-heptanone

Introduction

1,7-difluoro-2-heptanone is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, often leading to enhanced thermal stability, metabolic resistance, and unique reactivity. This guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of 1,7-difluoro-2-heptanone, targeting researchers, scientists, and drug development professionals. Due to the limited publicly available data specifically for 1,7-difluoro-2-heptanone, this guide will also draw upon general principles and findings from studies on other fluorinated ketones to provide a predictive framework.

Physicochemical Properties of 1,7-Difluoro-2-heptanone

A summary of the known physicochemical properties of 1,7-difluoro-2-heptanone is presented in Table 1. These properties are essential for understanding its behavior under thermal stress.

Table 1: Physicochemical Properties of 1,7-Difluoro-2-heptanone

| Property | Value | Source |

| Molecular Formula | C₇H₁₂F₂O | [1] |

| Molecular Weight | 150.17 g/mol | [1] |

| IUPAC Name | 1,7-difluoroheptan-2-one | [1] |

| CAS Number | 333-06-2 | [1] |

Thermal Stability Analysis

Currently, there is a notable absence of specific experimental data in the public domain regarding the thermal stability of 1,7-difluoro-2-heptanone. Thermal stability of fluorinated compounds is often evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions and decomposition events.

While specific data for 1,7-difluoro-2-heptanone is unavailable, studies on other fluorinated ketones and polymers containing fluorinated ketone moieties suggest that they generally exhibit high thermal stability. For instance, certain fluorinated poly(aryl ether ketone)s show decomposition temperatures above 460 °C.[2] The presence of the strong carbon-fluorine bond contributes significantly to this stability.

Predicted Thermal Degradation Pathways

The thermal degradation of 1,7-difluoro-2-heptanone is expected to proceed through several potential pathways, influenced by factors such as temperature, atmosphere (inert or oxidative), and the presence of catalysts. A logical workflow for investigating these pathways is outlined below.

Figure 1: A generalized workflow for investigating the thermal degradation of 1,7-difluoro-2-heptanone.

Potential degradation mechanisms could involve:

-

α-cleavage: Scission of the C-C bond adjacent to the carbonyl group.

-

Mc Lafferty rearrangement: Intramolecular hydrogen abstraction leading to the formation of an enol and an alkene.

-

C-F bond cleavage: Although strong, at high temperatures, this bond can break, leading to the formation of highly reactive radical species.

-

Hydrolysis/Elimination of HF: In the presence of water, hydrolysis of the C-F bond could occur, or hydrogen fluoride could be eliminated.

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability and degradation of 1,7-difluoro-2-heptanone, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the onset decomposition temperature and mass loss profile.

-

Instrumentation: A standard thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of 1,7-difluoro-2-heptanone into a ceramic or platinum TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Conduct the experiment under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air at a flow rate of 50 mL/min) to assess the effect of oxygen on degradation.

-

Record the mass loss as a function of temperature. The onset decomposition temperature is typically determined from the intersection of the baseline and the tangent of the decomposition step.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To identify thermal transitions such as melting, boiling, and decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

Seal 2-5 mg of 1,7-difluoro-2-heptanone in an aluminum DSC pan.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point (as determined by TGA) at a heating rate of 10 °C/min under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature to identify endothermic (melting, boiling) and exothermic (decomposition) events.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile degradation products.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Methodology:

-

Place a small amount (e.g., 100 µg) of 1,7-difluoro-2-heptanone into a pyrolysis tube.

-

Heat the sample rapidly to a series of predetermined temperatures (e.g., 300 °C, 400 °C, 500 °C) in an inert atmosphere.

-

The resulting volatile fragments are immediately transferred to the GC column for separation.

-

The separated compounds are then analyzed by the mass spectrometer to identify their structures based on their mass spectra and fragmentation patterns.

-

The logical relationship for the identification of degradation products is illustrated in the following diagram.

References

Technical Guide: Solubility of 1,7-difluoro-2-heptanone in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,7-difluoro-2-heptanone is a fluorinated organic compound with potential applications in various fields, including pharmaceutical and materials science. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, including their solubility, which is a critical parameter for reaction kinetics, formulation, bioavailability, and environmental fate. Understanding the solubility of 1,7-difluoro-2-heptanone in a range of organic solvents is therefore essential for its effective application and development.

This technical guide provides a comprehensive overview of the theoretical considerations for the solubility of fluorinated ketones and presents detailed experimental protocols for its quantitative determination. Due to the current lack of publicly available empirical data, this document serves as a foundational resource for researchers seeking to characterize this compound.

Theoretical Background: Solubility of Fluorinated Ketones

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[1][2][3] The solubility of 1,7-difluoro-2-heptanone is influenced by the interplay of its structural features: the polar carbonyl group, the nonpolar hydrocarbon chain, and the terminal fluorine atoms.

-

Effect of the Ketone Group: The carbonyl group (C=O) introduces polarity and the capacity for dipole-dipole interactions, which can enhance solubility in polar solvents.[2]

-

Effect of the Hydrocarbon Chain: The heptanone backbone is nonpolar and contributes to solubility in nonpolar organic solvents through London dispersion forces.

-

Effect of Fluorination: The presence of fluorine, the most electronegative element, has a profound and complex effect on solubility.[4]

-

Hydrophobicity and Lipophobicity: Highly fluorinated organic molecules are often both hydrophobic (poorly soluble in water) and lipophobic (poorly soluble in nonpolar, hydrocarbon-based solvents).[5] This is because the C-F bond is highly polarized yet has a small dipole moment due to the symmetry of electron distribution, and perfluorinated segments do not interact strongly with hydrocarbon chains.

-

Fluorophilicity: Consequently, highly fluorinated compounds can exhibit preferential solubility in fluorinated solvents.[6] While 1,7-difluoro-2-heptanone is not perfluorinated, the presence of two fluorine atoms will influence its solubility profile, potentially increasing its affinity for polar aprotic and fluorinated solvents.

-

Based on these principles, it is anticipated that 1,7-difluoro-2-heptanone will exhibit moderate to good solubility in polar aprotic solvents (e.g., acetone, acetonitrile), and potentially lower solubility in highly nonpolar solvents (e.g., hexane) and polar protic solvents (e.g., methanol), depending on the balance of intermolecular forces.

Quantitative Solubility Data

As of the date of this publication, specific experimental data on the solubility of 1,7-difluoro-2-heptanone in various organic solvents is not available in the peer-reviewed literature. The following table is provided as a template for researchers to populate as data becomes available.

| Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Method | Reference |

| Hexane | Nonpolar | 25 | Shake-Flask | ||

| Toluene | Aromatic | 25 | Shake-Flask | ||

| Dichloromethane | Halogenated | 25 | Shake-Flask | ||

| Diethyl Ether | Ether | 25 | Shake-Flask | ||

| Acetone | Ketone | 25 | Shake-Flask | ||

| Ethyl Acetate | Ester | 25 | Shake-Flask | ||

| Acetonitrile | Nitrile | 25 | Shake-Flask | ||

| Methanol | Alcohol (Protic) | 25 | Shake-Flask | ||

| Ethanol | Alcohol (Protic) | 25 | Shake-Flask | ||

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 25 | Shake-Flask | ||

| Trifluorotoluene | Fluorinated | 25 | Shake-Flask |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid organic compound in an organic solvent. The shake-flask method is considered the "gold standard" for thermodynamic solubility determination.

Shake-Flask Method (OECD Guideline 105)

This method is suitable for determining the solubility of substances and is applicable for solubilities above 10⁻² g/L.[7]

Objective: To determine the saturation concentration of 1,7-difluoro-2-heptanone in a specific solvent at a controlled temperature.

Materials:

-

1,7-difluoro-2-heptanone (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass flasks or vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of 1,7-difluoro-2-heptanone to a flask containing the chosen solvent. The excess solid should be visible to ensure saturation.

-

Seal the flask tightly to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. A preliminary study might be needed to determine the equilibration time, but 24 to 48 hours is typical.[8][9]

-

-

Phase Separation:

-

After equilibration, allow the flask to stand undisturbed at the same temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the samples.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot using a syringe filter compatible with the organic solvent.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of 1,7-difluoro-2-heptanone in the diluted solution using a pre-validated HPLC or GC method.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of 1,7-difluoro-2-heptanone of known concentrations.

-

Calculate the concentration of the saturated solution based on the dilution factor.

-

The experiment should be performed in triplicate to ensure reproducibility.

-

High-Throughput Screening via Nephelometry

Nephelometry can be used for a rapid, qualitative, or semi-quantitative assessment of solubility, which is particularly useful for screening multiple solvents.[10][11][12] This method measures the light scattered by undissolved particles in a solution.[11][12]

Objective: To rapidly assess the relative solubility of 1,7-difluoro-2-heptanone across a panel of organic solvents.

Materials:

-

1,7-difluoro-2-heptanone stock solution in a highly soluble solvent (e.g., DMSO).

-

Panel of organic solvents.

-

Microplate nephelometer.

-

96- or 384-well plates.

Procedure:

-

Sample Preparation:

-

Prepare a high-concentration stock solution of 1,7-difluoro-2-heptanone in a solvent in which it is known to be highly soluble (e.g., DMSO).

-

In a microplate, add the stock solution to the various test solvents to achieve a range of final concentrations.

-

-

Measurement:

-

Incubate the plate for a set period (e.g., 2 hours) with shaking.

-

Measure the turbidity of each well using a nephelometer.

-

-

Data Analysis:

-

The concentration at which a significant increase in light scattering is observed indicates the approximate solubility limit.

-

This allows for a rapid ranking of solvents from poor to good.

-

Visualizations

Experimental Workflow for Shake-Flask Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 1,7-difluoro-2-heptanone.

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

While quantitative solubility data for 1,7-difluoro-2-heptanone is not yet established, this guide provides the necessary theoretical framework and detailed experimental protocols for its determination. The unique properties imparted by fluorine atoms suggest that its solubility behavior may be complex, highlighting the importance of empirical testing. The standardized methods outlined herein will enable researchers to generate high-quality, reproducible data, which is crucial for advancing the scientific and industrial applications of this compound.

References

- 1. chem.ws [chem.ws]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. baranlab.org [baranlab.org]

- 5. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorofluorophores: Fluorescent Fluorous Chemical Tools Spanning the Visible Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. filab.fr [filab.fr]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rheolution.com [rheolution.com]

- 12. bmglabtech.com [bmglabtech.com]

A Comprehensive Guide to Quantum Chemical Calculations for 1,7-Difluoroheptan-2-one

Introduction

1,7-Difluoroheptan-2-one is a halogenated ketone with a flexible seven-carbon chain. Its chemical behavior, reactivity, and spectroscopic properties are dictated by the interplay between the electron-withdrawing fluorine atoms, the polar carbonyl group, and the conformational flexibility of the alkyl chain. Quantum chemical calculations are indispensable for understanding these properties at a molecular level, providing insights that are crucial for applications in drug development and materials science. This guide outlines the theoretical background and a practical workflow for performing such calculations.

The presence of fluorine can significantly alter the physicochemical properties of organic molecules, including their metabolic stability and binding affinity to biological targets. Therefore, a detailed understanding of the conformational landscape and electronic structure of 1,7-difluoroheptan-2-one is of considerable interest.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost, making it suitable for a molecule of this size. The choice of the functional and basis set is critical for obtaining reliable results. For halogenated organic compounds, hybrid functionals such as B3LYP and M06-2X are often employed.[1][2] Pople-style basis sets like 6-31+G(d) or 6-311+G(d,p), which include polarization and diffuse functions, are generally recommended to accurately describe the electronic structure around the electronegative fluorine and oxygen atoms.

Computational Workflow

The theoretical investigation of 1,7-difluoroheptan-2-one involves a multi-step computational protocol, as illustrated below.

Figure 1: Computational workflow for 1,7-difluoroheptan-2-one.

Experimental Protocols: A Detailed Computational Approach

1. Conformational Analysis

Due to the flexible nature of the heptanone chain, 1,7-difluoroheptan-2-one can exist in numerous conformations. Identifying the global minimum energy conformer is a prerequisite for accurate calculations of its properties.

-

Protocol:

-

An initial 3D structure of 1,7-difluoroheptan-2-one is generated.

-

A systematic or stochastic conformational search is performed using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94).

-

The resulting unique conformers within a specified energy window (e.g., 10 kcal/mol) above the lowest energy structure are then subjected to a more rigorous DFT optimization.

-

Figure 2: Logical workflow for conformational analysis.

2. Geometry Optimization and Frequency Calculations

Each low-energy conformer identified must be optimized at the chosen level of theory to find the stationary point on the potential energy surface.

-

Protocol:

-

Geometry Optimization: The geometry of each conformer is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d)). This process minimizes the energy of the molecule with respect to its atomic coordinates.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and other thermodynamic data.

-

Data Presentation: Computational Parameters and Results

The results of the quantum chemical calculations can be summarized in tables for clarity and comparison.

Table 1: Recommended Computational Parameters

| Parameter | Recommended Setting | Rationale |

| Method | Density Functional Theory (DFT) | Good balance of accuracy and computational cost for this system size. |

| Functional | B3LYP, M06-2X | Widely used and validated for organic and halogenated compounds.[1][3] |

| Basis Set | 6-31+G(d), 6-311+G(d,p) | Includes polarization and diffuse functions for electronegative atoms. |

| Solvation Model | PCM, SMD (with water or other relevant solvent) | To simulate the effects of a solvent environment if applicable. |

Table 2: Hypothetical Calculated Properties for Different Conformers

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Conformer A (Global Minimum) | 0.00 | 2.85 | -7.50 | -0.80 | 6.70 |

| Conformer B | 1.25 | 3.10 | -7.55 | -0.78 | 6.77 |

| Conformer C | 2.50 | 2.50 | -7.60 | -0.75 | 6.85 |

Analysis of Molecular Properties

1. Electronic Properties and Reactivity

The electronic properties of 1,7-difluoroheptan-2-one provide insights into its reactivity.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

-

Electrostatic Potential (ESP) Map: The ESP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. For 1,7-difluoroheptan-2-one, a negative potential is expected around the carbonyl oxygen, making it a site for electrophilic attack.

Figure 3: Frontier Molecular Orbital (HOMO-LUMO) relationship.

2. Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties that can be compared with experimental data.

-

Infrared (IR) Spectroscopy: The vibrational frequencies calculated can be used to predict the IR spectrum. The carbonyl (C=O) stretch is a characteristic peak that is sensitive to its electronic environment. The C-F stretching frequencies will also be prominent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Quantum chemical calculations, particularly using DFT, provide a powerful framework for a detailed investigation of 1,7-difluoroheptan-2-one. A systematic approach, starting with a thorough conformational analysis followed by accurate geometry optimization and property calculations, can elucidate its structural, electronic, and spectroscopic characteristics. This in-depth understanding is essential for researchers and professionals in drug development and materials science who are interested in leveraging the unique properties of fluorinated compounds. The computational protocols and data presented in this guide offer a solid foundation for such theoretical studies.

References

"discovery and history of 2-Heptanone, 1,7-difluoro-"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Organofluorine compounds are of significant interest in the pharmaceutical industry due to the unique physicochemical properties that the fluorine atom imparts to a molecule. These properties include increased metabolic stability, enhanced binding affinity to target proteins, and improved bioavailability. Fluorinated ketones, in particular, have emerged as a valuable class of compounds, often exhibiting potent and selective inhibitory activity against various enzymes. 1,7-difluoro-2-heptanone, with its difluorinated alkyl chain and a reactive ketone functional group, represents an intriguing scaffold for the design of novel therapeutic agents. This guide aims to provide a detailed technical resource on this compound, covering its known properties, a proposed synthetic route, and its potential in drug discovery.

Chemical and Physical Properties

The fundamental chemical and physical properties of 1,7-difluoro-2-heptanone are summarized in the table below. This information is compiled from publicly available chemical databases.

| Property | Value | Source |

| IUPAC Name | 1,7-difluoroheptan-2-one | PubChem |

| CAS Number | 333-06-2 | PubChem |

| Beilstein Registry Number | 1751959 | PubChem |

| Beilstein Handbook Reference | 4-01-00-03320 | PubChem |

| Molecular Formula | C₇H₁₂F₂O | PubChem |

| Molecular Weight | 150.17 g/mol | PubChem |

| Canonical SMILES | C(CCC(=O)CF)CCF | PubChem |

| InChI | InChI=1S/C7H12F2O/c8-5-3-1-2-4-7(10)6-9/h1-6H2 | PubChem |

| InChIKey | ONBDJQNIAOQQGT-UHFFFAOYSA-N | PubChem |

History of Discovery

Proposed Synthetic Pathway

In the absence of the original experimental protocol, a plausible multi-step synthesis of 1,7-difluoro-2-heptanone can be proposed based on modern synthetic methodologies for the introduction of fluorine and the formation of ketones. A potential route could start from a readily available diol, proceed through a di-brominated intermediate, and then undergo nucleophilic fluorination followed by oxidation.

Methodological & Application

Application Notes and Protocols: Synthesis of α,α-Difluoroketones using Selectfluor

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. α,α-Difluoroketones, in particular, are valuable building blocks in medicinal chemistry and materials science due to the unique electronic properties conferred by the gem-difluoro moiety adjacent to a carbonyl group. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) has emerged as a widely used electrophilic fluorinating agent due to its stability, ease of handling, and broad substrate scope.[1][2] This document provides detailed application notes and protocols for the synthesis of α,α-difluoroketones using Selectfluor, targeting researchers and professionals in drug development and organic synthesis.

Reaction Mechanism and Principles

The synthesis of α,α-difluoroketones using Selectfluor typically proceeds through the electrophilic fluorination of a ketone enol or enolate intermediate. The generally accepted mechanism involves the following key steps:

-

Enolization: The ketone substrate tautomerizes to its enol form or is converted to an enolate under basic conditions. This step is often the rate-determining step.

-

First Fluorination: The electron-rich double bond of the enol/enolate attacks the electrophilic fluorine atom of Selectfluor, leading to the formation of an α-monofluoroketone.

-

Second Enolization: The resulting α-monofluoroketone undergoes a second enolization.

-

Second Fluorination: The enol/enolate of the α-monofluoroketone reacts with a second equivalent of Selectfluor to yield the desired α,α-difluoroketone.

For substrates like 1,3-dicarbonyl compounds, the enol form is readily accessible, facilitating the reaction.[3][4] In other cases, the formation of more reactive intermediates, such as enamines, can be employed to achieve efficient difluorination.[5][6]

Caption: General mechanism for the synthesis of α,α-difluoroketones.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the synthesis of α,α-difluoroketones from various starting materials using Selectfluor.

Table 1: Difluorination of 1,3-Dicarbonyl Compounds [4][7]

| Substrate | Equivalents of Selectfluor | Solvent | Base | Time (h) | Temperature (°C) | Yield (%) |

| Dibenzoylmethane | 3 | CH₃CN/H₂O | None | 12 | 80 | 95 |

| Acetylacetone | 3 | CH₃CN/H₂O | None | 8 | 80 | 92 |

| Ethyl acetoacetate | 3 | CH₃CN/H₂O | None | 10 | 80 | 88 |

| 1,3-Cyclohexanedione | 3 | CH₃OH/CH₃CN | TBAH | 0.17 | Microwave | 90 |

| Dimedone | 3 | CH₃OH/CH₃CN | TBAH | 0.17 | Microwave | 93 |

Table 2: Difluorination of Ketones via Enamines [5]

| Ketone Precursor | Amine | Solvent | Base | Time (h) | Temperature (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Acetophenone | Pyrrolidine | CH₃CN | Et₃N | 12 | 25 | 85 | | Propiophenone | Pyrrolidine | CH₃CN | Et₃N | 12 | 25 | 82 | | Cyclohexanone | Pyrrolidine | CH₃CN | Et₃N | 12 | 25 | 88 | | 1-Indanone | Pyrrolidine | CH₃CN | Et₃N | 12 | 25 | 90 |

Experimental Protocols

Below are detailed experimental protocols for key synthetic procedures.

Protocol 1: General Procedure for the Difluorination of 1,3-Dicarbonyl Compounds[4]

This protocol describes a practical and environmentally friendly method for the difluorination of 1,3-dicarbonyl compounds in an aqueous medium without the need for a catalyst or base.

Materials:

-

1,3-Dicarbonyl compound (1.0 mmol)

-

Selectfluor (3.0 mmol, 1.06 g)

-

Acetonitrile (CH₃CN, 5 mL)

-

Water (H₂O, 5 mL)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

Procedure:

-

To a 50 mL round-bottom flask, add the 1,3-dicarbonyl compound (1.0 mmol) and a magnetic stir bar.

-

Add acetonitrile (5 mL) and water (5 mL) to the flask and stir the mixture to dissolve the substrate.

-

Add Selectfluor (3.0 mmol) to the solution in one portion.

-

Attach a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired α,α-difluoro-1,3-dicarbonyl compound.

Protocol 2: Difluorination of Ketones via Enamine Intermediates[5]

This protocol outlines the synthesis of α,α-difluoroketones from their corresponding enamines, which are pre-formed from the ketone and a secondary amine.

Materials:

-

Ketone (1.0 mmol)

-

Pyrrolidine (1.2 mmol, 0.10 mL)

-

Toluene (10 mL)

-

Molecular sieves (4 Å)

-

Selectfluor (2.2 mmol, 0.78 g)

-

Acetonitrile (CH₃CN, 10 mL)

-

Triethylamine (Et₃N, 1.5 mmol, 0.21 mL)

-

Round-bottom flask (50 mL)

-

Magnetic stirrer and stir bar

-

Dean-Stark apparatus (for enamine formation)

Procedure:

Part A: Enamine Formation

-

To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone (1.0 mmol), pyrrolidine (1.2 mmol), and toluene (10 mL).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude enamine. The enamine is typically used in the next step without further purification.

Part B: Difluorination

-

Dissolve the crude enamine in acetonitrile (10 mL) in a 50 mL round-bottom flask.

-

Add triethylamine (1.5 mmol) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add Selectfluor (2.2 mmol) portion-wise over 10 minutes with stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, quench the reaction with water (10 mL).

-

Extract the product with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with saturated aqueous ammonium chloride (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the α,α-difluoroketone.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow and the logical relationships between different synthetic strategies.

Caption: Decision workflow for selecting a difluorination protocol.

Caption: Factors influencing the outcome of difluorination reactions.

Conclusion

Selectfluor is a versatile and efficient reagent for the synthesis of α,α-difluoroketones. The choice of reaction conditions and strategy depends heavily on the nature of the ketone substrate. For activated systems like 1,3-dicarbonyl compounds, direct difluorination under mild, often aqueous, conditions is highly effective. For less activated ketones, conversion to a more reactive intermediate such as an enamine is a successful approach. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize Selectfluor in their synthetic endeavors to access valuable difluorinated ketone building blocks.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 4. Chemoselective Mono- and Difluorination of 1,3-Dicarbonyl Compounds [organic-chemistry.org]

- 5. Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. sioc.cas.cn [sioc.cas.cn]

Application Notes and Protocols for the Purification of 1,7-Difluoro-2-heptanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of recommended techniques for the purification of 1,7-difluoro-2-heptanone. Due to the limited availability of specific literature on this compound, the following protocols are based on established methods for the purification of fluorinated ketones and analogous molecules.[1][2][3][4] Optimization of these methods for the specific properties of 1,7-difluoro-2-heptanone is recommended.

Overview of Purification Strategies

The choice of purification method for 1,7-difluoro-2-heptanone will depend on the nature and quantity of impurities present in the crude product. Common impurities may include starting materials, reaction byproducts, and residual solvents. A multi-step purification approach is often necessary to achieve high purity.

A general workflow for the purification of 1,7-difluoro-2-heptanone can be visualized as follows:

Caption: General purification workflow for 1,7-difluoro-2-heptanone.

Recommended Purification Techniques

Aqueous Work-up

An initial aqueous wash is often effective for removing water-soluble impurities such as salts and some polar starting materials.

Protocol:

-

Dissolve the crude 1,7-difluoro-2-heptanone in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

-

Transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Deionized water.

-

Saturated aqueous sodium bicarbonate solution (if acidic impurities are present).

-

Brine (saturated aqueous NaCl solution) to aid in the separation of layers.

-

-

Separate the organic layer and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

Distillation

Distillation is a primary method for purifying liquids based on differences in boiling points. For fluorinated ketones, vacuum distillation is often preferred to avoid decomposition at high temperatures.

Protocol: Fractional Vacuum Distillation

-

Assemble a fractional distillation apparatus suitable for vacuum operation.

-

Place the crude 1,7-difluoro-2-heptanone in the distillation flask along with a magnetic stir bar or boiling chips.

-

Slowly reduce the pressure to the desired level.

-

Gradually heat the distillation flask.

-

Collect fractions at a stable temperature, monitoring the purity of each fraction by a suitable analytical method (e.g., GC-MS or ¹⁹F NMR).

Column Chromatography

For the removal of non-volatile impurities or compounds with similar boiling points, silica gel column chromatography is a powerful technique.[1][3]

Protocol: Silica Gel Column Chromatography

-

Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The optimal solvent system will need to be determined by thin-layer chromatography (TLC).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation.

Table 1: Comparison of Purification Techniques

| Technique | Principle | Advantages | Disadvantages | Best For Removing |

| Aqueous Wash | Partitioning between aqueous and organic phases | Simple, fast, removes water-soluble impurities | Limited to water-soluble impurities, requires subsequent drying | Salts, polar starting materials |

| Distillation | Separation based on boiling point differences | Effective for large quantities, can remove volatile and non-volatile impurities | Requires significant boiling point differences, potential for thermal decomposition | Solvents, impurities with different boiling points |

| Column Chromatography | Differential adsorption on a stationary phase | High resolution, separates compounds with similar boiling points | Can be time-consuming, requires solvents, potential for sample loss on the column | Isomers, byproducts with similar volatility |

Purity Assessment

The purity of 1,7-difluoro-2-heptanone fractions should be assessed using appropriate analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the presence of volatile impurities and confirming the molecular weight of the product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the proton environment of the molecule.

-

¹³C NMR: To confirm the carbon skeleton.

-

¹⁹F NMR: Particularly useful for fluorinated compounds to identify and quantify fluorine-containing impurities.[5][6] The chemical shifts in ¹⁹F NMR can provide valuable information about the electronic environment of the fluorine atoms.[5]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the ketone carbonyl group and C-F bonds.

The decision-making process for selecting a purification strategy can be outlined as follows:

Caption: Decision tree for selecting a purification strategy.

Safety Considerations

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle fluorinated compounds with care, as some can be toxic.

-